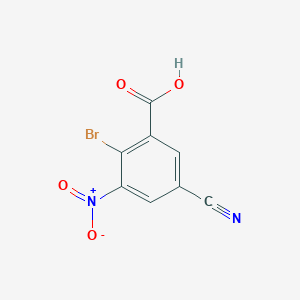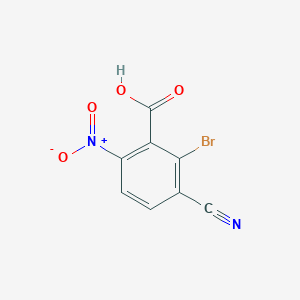
2,5-Dibromo-4-ethyl-1,3-thiazole
Overview
Description
2,5-Dibromo-4-ethyl-1,3-thiazole (2,5-DBET) is a heterocyclic compound containing a thiazole ring with a bromo-substituted aromatic ring. It is a colorless, odorless, and volatile liquid with a boiling point of 83°C. 2,5-DBET is a synthetic compound that has a variety of applications in scientific research and laboratory experiments. It is used as a reagent, a catalyst, and a stabilizer in a variety of chemical processes.
Scientific Research Applications
Fluorescent Chemosensors for Metal Ions
Thiazole derivatives have been explored for their potential as fluorescent chemosensors, particularly for detecting metal ions like Cr³⁺ and Al³⁺. For example, thiazolothiazole derivatives bearing ethylene oxide moieties have shown significant fluorescent enhancements upon binding with these metal ions, demonstrating the utility of thiazole frameworks in sensor applications (Ji-Young Jung et al., 2012).
Corrosion Inhibitors
Thiazole compounds have been investigated for their corrosion inhibition properties, particularly for protecting metals like mild steel in corrosive environments. These compounds exhibit good inhibition efficiencies, making them promising candidates for applications in corrosion protection (F. Bentiss et al., 2007).
Synthesis of Biologically Relevant Compounds
Thiazoles serve as key intermediates in the synthesis of biologically relevant compounds. For instance, a synthetic protocol using 1,3-dibromo-1,1-difluoro-2-propanone allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, useful in drug discovery programs (Marco Colella et al., 2018).
Fungicidal Activities
Certain thiazole derivatives have been synthesized and tested for their fungicidal activities against agricultural pests such as Rhizoctonia solani, demonstrating the potential of thiazole compounds in agrochemical applications (H. Chen et al., 2000).
Antimicrobial and Antitumor Activities
Thiazole derivatives have been synthesized and assessed for their antimicrobial and antitumor activities, showcasing the broad spectrum of pharmacological activities associated with thiazole scaffolds. This highlights the importance of thiazoles in medicinal chemistry and drug development (D. Atamanyuk et al., 2014).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying hückel’s rule . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2,5-Dibromo-4-ethyl-1,3-thiazole.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents may affect its distribution and bioavailability . Additionally, storage temperature may also impact its stability .
properties
IUPAC Name |
2,5-dibromo-4-ethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NS/c1-2-3-4(6)9-5(7)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEPXXDIMHXVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1530293.png)
![7-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1530294.png)



![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)